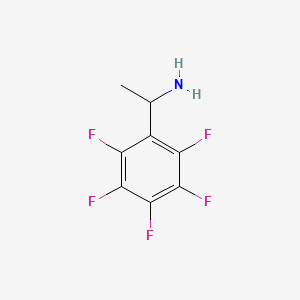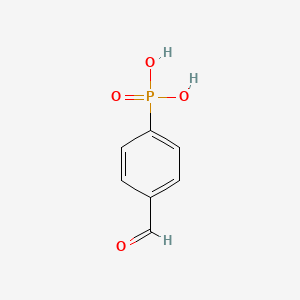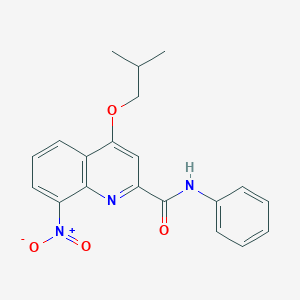
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- is a complex organic compound with a unique structure that includes a quinoline backbone, a carboxamide group, and various substituents such as a 2-methylpropoxy group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as phenylamine, under suitable conditions.
Substitution with 2-Methylpropoxy Group:
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline backbone can intercalate with DNA, affecting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Quinolinecarboxamide, 8-amino-4-(2-methylpropoxy)-N-phenyl-
- N-(4-methylphenyl)-2-quinolinecarboxamide
- N-[(4-iodophenyl)carbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
Uniqueness
2-Quinolinecarboxamide, 4-(2-methylpropoxy)-8-nitro-N-phenyl- is unique due to the presence of both the nitro group and the 2-methylpropoxy group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
877869-02-8 |
|---|---|
Molekularformel |
C20H19N3O4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-8-nitro-N-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-13(2)12-27-18-11-16(20(24)21-14-7-4-3-5-8-14)22-19-15(18)9-6-10-17(19)23(25)26/h3-11,13H,12H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
CXSJMQPMFUYEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


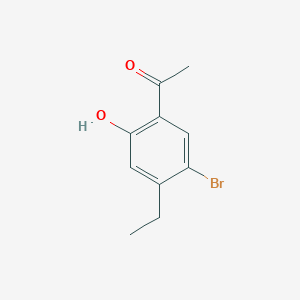
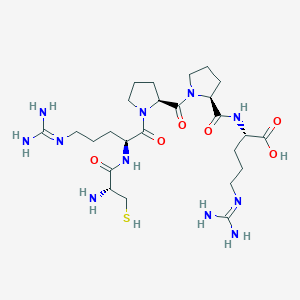
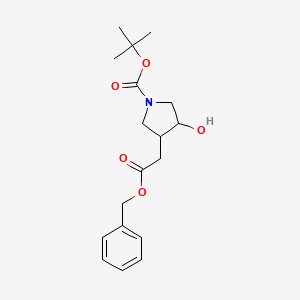
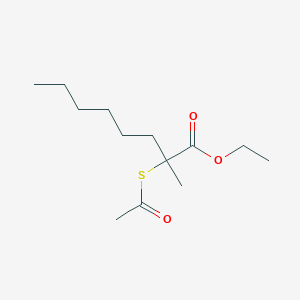
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
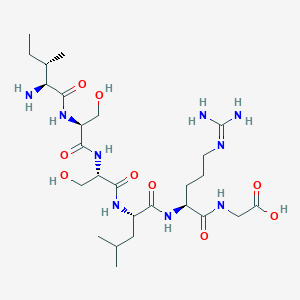
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
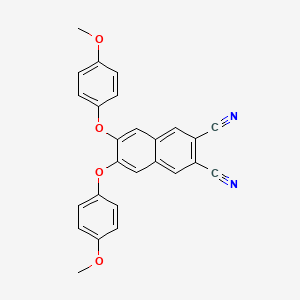
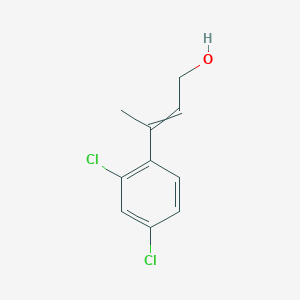
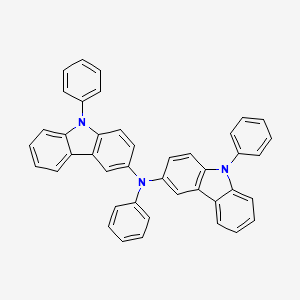
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
